Cerivastatin-D3, Sodium Salt

Beschreibung

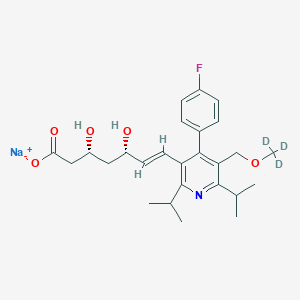

Cerivastatin-D3, Sodium Salt (CAS 916314-45-9) is a deuterium-labeled analog of Cerivastatin sodium salt (CAS 143201-11-0), a synthetic statin used to lower cholesterol by inhibiting HMG-CoA reductase . The deuterated form incorporates three deuterium atoms (D3) at specific positions in the parent molecule, enhancing its utility as a stable isotope-labeled internal standard. This compound is critical in pharmacokinetic studies, drug metabolism research, and analytical methods such as liquid chromatography-mass spectrometry (LC-MS), where it improves quantification accuracy by compensating for matrix effects and instrument variability .

Eigenschaften

Molekularformel |

C26H33FNNaO5 |

|---|---|

Molekulargewicht |

484.5 g/mol |

IUPAC-Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3; |

InChI-Schlüssel |

GPUADMRJQVPIAS-ARMPMJDMSA-M |

Isomerische SMILES |

[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |

Kanonische SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridine Ring Construction

The pyridine core is synthesized via condensation reactions. A fluorophenyl group is introduced at the 4-position of the pyridine ring through nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The substituents at positions 2 and 6 (diisopropyl groups) are added via alkylation or Grignard reactions to ensure steric bulk and stability.

Critical Reaction Conditions :

Dihydroxyheptanoic Acid Side Chain Addition

The side chain is attached to the pyridine ring at position 3. This involves:

- Esterification : Temporary protection of hydroxyl groups with methyl or tert-butyldimethylsilyl (TBDMS) groups.

- Alkylation : Coupling with a dihydroxyheptanoic acid derivative using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Deprotection : Removal of protecting groups under acidic or basic conditions to yield free hydroxyl groups.

Stereochemical Control :

Deuterium Labeling

Deuterium is introduced at the methoxymethyl group via isotopic exchange. Key steps include:

- Methylation : Reaction with deuterated methyl iodide (d₃-I) under basic conditions (e.g., NaH in DMF) to replace the methyl group with a trideuteromethyl group.

- Purification : Recrystallization or chromatography to ensure >98% isotopic purity.

Isotopic Purity Validation :

Sodium Salt Formation

The final step involves deprotonation of the carboxylic acid moiety:

$$ \text{Cerivastatin-D3} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} $$

Conditions :

- Solvent : Aqueous ethanol or water.

- pH : Alkaline conditions (pH > 10) to ensure complete salt formation.

Crystallization and Polymorph Control

This compound exists in multiple crystalline forms (e.g., Forms D1–D4), which influence solubility and bioavailability. Key methods include:

Optimization Techniques :

- Seeding : Introducing nuclei of the desired polymorph to direct crystallization.

- Solvent System : Acetonitrile/water mixtures enhance solvent-mediated polymorph transitions.

Industrial-Scale Production

Large-scale synthesis requires rigorous process optimization:

Reaction Scaling

Quality Control

Research Applications

This compound is primarily used as an internal standard in analytical methods and pharmacokinetic studies:

LC/MS/MS Quantitation

Metabolic Stability Studies

- Protocol : Incubation with liver microsomes to assess CYP-mediated metabolism.

- Findings : Deuterium slows oxidative metabolism, improving metabolic stability.

Challenges and Innovations

- Hydrolytic Sensitivity : The methoxymethyl group is prone to hydrolysis. Solutions include lyophilization under inert atmospheres and storage at -20°C.

- Cost Efficiency : Deuterated starting materials (e.g., d₃-I) are costly. Alternative labeling strategies (e.g., catalytic deuteration) are under exploration.

Analyse Chemischer Reaktionen

Types of Reactions

Cerivastatin-d3 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of cerivastatin-d3 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of cerivastatin-d3 (sodium) include various oxidized and reduced metabolites, as well as substituted derivatives. These products are often studied to understand the metabolic pathways and pharmacokinetics of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Deuterium Labeling : The presence of deuterium in Cerivastatin-D3 allows for precise tracking of the compound in biological systems. This property is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion of drugs is crucial. The deuterated form exhibits distinct mass characteristics that facilitate advanced analytical techniques such as mass spectrometry.

Absorption and Elimination : Cerivastatin-D3 is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring 2 to 3 hours post-administration. Its elimination half-life is approximately 2 to 3 hours, which is critical for determining dosing regimens in clinical settings.

Metabolic Studies

Cerivastatin-D3 plays a vital role in studying metabolic pathways associated with cholesterol biosynthesis. By inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, it effectively reduces cholesterol production in the liver. This inhibition leads to increased expression of hepatic LDL receptors, enhancing the uptake of low-density lipoprotein from circulation .

Case Study: Atherosclerosis Research

A notable study involving WHHL rabbits demonstrated that cerivastatin significantly decreased plasma cholesterol levels by 39% and reduced atherosclerotic lesion thickness by 37% over a 32-week treatment period. The study utilized immunohistochemical techniques to assess changes in lesional composition, revealing decreased macrophage infiltration and extracellular lipid deposits in treated animals compared to controls .

Drug Development

Cerivastatin-D3 serves as a reference standard in the development of new statin drugs. Its unique deuterated structure provides insights into the design of more effective lipid-lowering agents with improved safety profiles. Researchers utilize this compound to explore modifications that could enhance therapeutic efficacy while minimizing adverse effects .

Analytical Chemistry Applications

In analytical chemistry, Cerivastatin-D3 is employed in various techniques to study its structural properties and interactions. Mass spectrometry is particularly useful for analyzing its metabolic products and understanding its pharmacological effects. The compound's stability and distinct mass characteristics make it an ideal candidate for such analyses .

Comparison with Other Statins

| Compound | Mechanism of Action | Potency (Ki) | Unique Features |

|---|---|---|---|

| Cerivastatin-D3 | HMG-CoA reductase inhibitor | 1.3 × 10⁻⁹ M | Deuterated form for tracking |

| Atorvastatin | HMG-CoA reductase inhibitor | ~10 × 10⁻⁹ M | Widely used for hyperlipidemia |

| Rosuvastatin | HMG-CoA reductase inhibitor | ~5 × 10⁻⁹ M | Strong LDL-lowering effects |

Cerivastatin-D3 stands out due to its specific applications in research and its unique deuterium labeling which differentiates it from other statins.

Wirkmechanismus

Cerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. As a result, the synthesis of cholesterol in hepatic cells is reduced, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels. The upregulation of LDL receptors further enhances the clearance of LDL cholesterol from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cerivastatin-D3, Sodium Salt belongs to a class of deuterated statins used as reference standards. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Key Properties of Cerivastatin-D3 and Related Deuterated Statins

| Compound | Parent Statin | Molecular Formula | Molecular Weight | CAS Number | Primary Application |

|---|---|---|---|---|---|

| This compound | Cerivastatin | C₂₆H₃₀D₃FNNaO₅ | ~484.53* | 916314-45-9 | Internal standard for LC-MS analysis |

| Rosuvastatin-d3 Sodium Salt | Rosuvastatin | C₂₂H₂₄D₃FN₃NaO₆S | 506.54 | 287714-41-4 | Quantification of Rosuvastatin in plasma |

| Lovastatin-d3 Hydroxy Acid Sodium Salt | Lovastatin | C₂₄H₃₄D₃NaO₆ | ~467.56* | 1217528-38-5 | Metabolic stability studies |

| Pravastatin-d3 Sodium Salt | Pravastatin | C₂₃H₃₂D₃O₇·Na | 426.55 | 1329836-90-9 | Pharmacokinetic assays in liver models |

*Estimated based on parent compound data .

Structural and Functional Differences

Parent Molecule Backbone :

- Cerivastatin-D3 derives from Cerivastatin, which features a fluorophenyl group and a pyridinyl side chain. In contrast, Rosuvastatin-d3 contains a pyrimidine ring and sulfonamide group, while Pravastatin-d3 has a hexahydroxy acid structure .

- These structural variations influence lipophilicity, protein binding, and metabolic pathways. For example, Cerivastatin’s higher lipophilicity enhances hepatoselectivity compared to hydrophilic Pravastatin .

Deuterium Labeling Position: Deuterium placement varies: Cerivastatin-D3 labels three hydrogen atoms, likely at metabolically stable positions (e.g., methyl groups) to avoid isotope effects . Rosuvastatin-d3 and Lovastatin-d3 similarly prioritize non-reactive sites to maintain pharmacokinetic equivalence to the parent drug .

Analytical Performance :

- In LC-MS, Cerivastatin-D3 exhibits a mass shift of +3 Da compared to the parent, enabling baseline resolution in chromatograms. Rosuvastatin-d3 and Pravastatin-d3 show shifts of +3 and +3 Da, respectively, but distinct retention times due to differing polarities .

Research Findings

- A study comparing deuterated statins in human plasma assays found that Cerivastatin-D3 achieved 98–102% recovery with <5% coefficient of variation (CV), outperforming non-deuterated analogs affected by ion suppression .

- Rosuvastatin-d3 demonstrated superior stability in long-term storage (≥24 months at -80°C), whereas Lovastatin-d3 required stabilizers to prevent degradation .

Biologische Aktivität

Cerivastatin-D3, Sodium Salt is a synthetic derivative of cerivastatin, a member of the statin class of drugs primarily used to lower cholesterol levels. This article explores the biological activity of cerivastatin-D3, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Cerivastatin-D3 is characterized by its unique molecular structure, which includes a fluorophenyl group linked to a pyridine ring that bears various substituents. The compound's IUPAC name is (+)-(3R,5S,6E)-7-[...]. Its mechanism of action involves the competitive inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an essential enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, cerivastatin reduces the synthesis of mevalonate, a precursor for cholesterol and other sterols, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Pharmacokinetics

Cerivastatin-D3 exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 60% after oral administration.

- Protein Binding : Over 99% of the drug binds to plasma proteins, primarily albumin.

- Metabolism : It undergoes metabolic conversion primarily via CYP2C8 and CYP3A4 enzymes, producing active metabolites M-1 and M-23 .

Lipid-Lowering Effects

Cerivastatin-D3 is effective in lowering LDL cholesterol and triglycerides. Clinical studies have shown that it can achieve significant reductions in lipid levels at lower doses compared to other statins. The IC25 values for various human smooth muscle cells indicate that cerivastatin has a potent inhibitory effect on cholesterol synthesis .

Pleiotropic Effects

Beyond its lipid-lowering capabilities, cerivastatin exhibits several non-lipid-related biological activities:

- Anti-inflammatory : Reduces inflammation markers and improves endothelial function.

- Antioxidant : Protects cells from oxidative stress.

- Antithrombotic : Decreases thrombus formation, enhancing cardiovascular health.

- Immunomodulatory : Modulates immune responses, potentially beneficial in autoimmune conditions.

- Antiproliferative : Inhibits cell proliferation in certain cancer types .

Case Studies and Clinical Findings

Several studies have highlighted the clinical implications of cerivastatin-D3:

- Cardiovascular Health : A study demonstrated that patients treated with cerivastatin showed improved outcomes in terms of cardiovascular events compared to those on placebo .

- Cancer Research : Research indicated that cerivastatin might inhibit tumor growth through its antiproliferative effects. In vitro studies showed reduced viability of cancer cells when treated with cerivastatin .

- Neurological Benefits : Some findings suggest potential neuroprotective effects against Alzheimer's disease due to its ability to modulate cholesterol metabolism in the brain .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C26H30D3FNNaO5 |

| Molecular Weight | 485.57 g/mol |

| Bioavailability | 60% |

| Protein Binding | >99% |

| Primary Metabolites | M-1, M-23 |

Q & A

Q. What analytical methods are recommended for characterizing the purity and stability of Cerivastatin-D3, Sodium Salt in preclinical studies?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for assessing chemical purity and isotopic integrity . Stability studies should include accelerated degradation tests under varying pH and temperature conditions, with quantification via ultraviolet-visible (UV-Vis) spectroscopy or nuclear magnetic resonance (NMR) to monitor structural integrity . For sodium salt verification, flame photometry or ion-selective electrodes can confirm sodium content, as outlined in pharmacopeial standards .

Q. How can researchers ensure batch-to-batch consistency during the synthesis of this compound for longitudinal studies?

Batch consistency requires stringent quality control protocols. Implement HPLC-MS to monitor deuterium incorporation (≥98% isotopic purity) and residual solvent levels . Standardize synthesis conditions (e.g., reaction time, temperature) using design-of-experiment (DoE) frameworks to minimize variability. Additionally, validate each batch against certified reference materials (CRMs) for sodium salt content, as described in pharmaceutical guidelines .

Q. What experimental protocols validate the isotopic integrity of deuterium-labeled Cerivastatin-D3 in metabolic stability assays?

Isotopic integrity is validated using LC-MS/MS with selected reaction monitoring (SRM) to track deuterium retention during in vitro incubation with liver microsomes. Compare metabolic half-life (t½) of Cerivastatin-D3 with its non-deuterated counterpart to assess isotopic effects. Data should align with established thresholds (e.g., <5% deuterium loss over 24 hours) .

Advanced Research Questions

Q. How should in vitro assays be designed to differentiate the metabolic pathways of Cerivastatin-D3 from its non-deuterated counterpart?

Use a dual-probe approach: incubate both compounds with human hepatocytes and quantify metabolites via UPLC-QTOF-MS. Focus on deuterium-sensitive pathways (e.g., cytochrome P450-mediated oxidation). Statistical analysis of metabolite ratios (e.g., AUC for hydroxylated vs. glucuronidated forms) can reveal isotopic effects . Include negative controls with isotopically unlabeled solvents to exclude artifactual deuterium exchange .

Q. What statistical approaches reconcile contradictory pharmacokinetic (PK) data between Cerivastatin-D3 and Cerivastatin in cross-species studies?

Apply mixed-effects modeling to account for interspecies variability in absorption and clearance. Stratify data by metabolic enzyme expression profiles (e.g., CYP3A4 activity in rodents vs. humans). Meta-analysis frameworks, such as those used in sodium intake studies , can identify confounding variables (e.g., sodium salt solubility differences). Sensitivity analyses should test assumptions about deuterium’s impact on volume of distribution .

Q. How can researchers optimize the aqueous solubility of this compound without reducing its HMG-CoA reductase inhibitory activity?

Employ co-solvency strategies with biocompatible excipients (e.g., cyclodextrins) and pH adjustments (6.5–7.4) to enhance solubility while preserving enzymatic inhibition. Validate via enzyme kinetics assays (Km and Vmax comparisons) and molecular docking simulations to confirm binding affinity retention. Refer to salt formulation optimization methods used in low-sodium salt studies .

Q. What methodologies are used to quantify trace impurities in this compound batches, and how are acceptance criteria established?

Impurity profiling requires ultra-high-resolution LC-MS and headspace gas chromatography for volatile organic compounds. Set acceptance criteria based on International Council for Harmonisation (ICH) Q3 guidelines, limiting unidentified impurities to <0.10% and total impurities to <0.50% . Cross-validate results with orthogonal methods, such as capillary electrophoresis, to ensure accuracy .

Methodological Considerations

Q. How do researchers address ethical and regulatory requirements when using this compound in animal studies?

Follow institutional review board (IRB) protocols for humane endpoints and dose justification. Document sodium salt administration routes (e.g., oral gavage vs. intravenous) and justify concentrations using prior toxicity data. Include control groups receiving non-deuterated analogs to isolate isotopic effects .

Q. What are the best practices for long-term storage of this compound to prevent degradation?

Store lyophilized powder at -80°C under inert gas (argon) to minimize oxidation. For aqueous solutions, use phosphate-buffered saline (pH 7.2) with 0.01% sodium azide and validate stability monthly via HPLC-UV . Avoid freeze-thaw cycles, which can precipitate sodium salts and alter bioavailability .

Q. How can isotopic labeling artifacts be minimized in tracer studies using this compound?

Pre-incubate deuterated compounds in assay buffers for 24 hours to stabilize potential deuterium exchange. Use deuterium-depleted solvents and confirm isotopic stability via NMR hydrogen-deuterium exchange assays . Control experiments with isotopically unlabeled analogs are essential to distinguish biological effects from artifactual isotopic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.